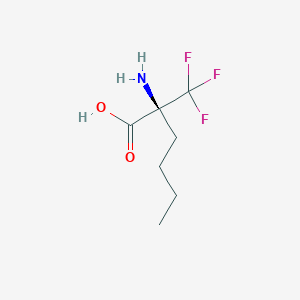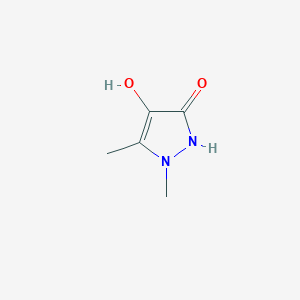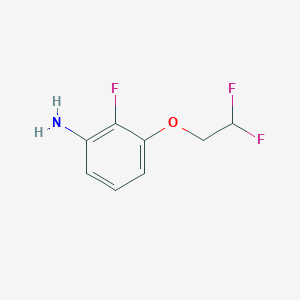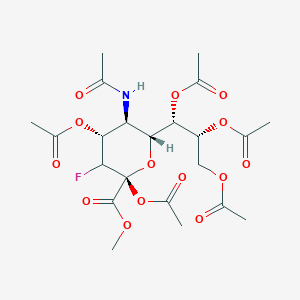
(R)-4-Chloro-6-iodohept-6-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Chloro-6-iodohept-6-en-1-ol is an organic compound characterized by the presence of chlorine and iodine atoms attached to a heptene backbone with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6-iodohept-6-en-1-ol typically involves multi-step organic reactions. One common method is the halogenation of heptene derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-4-Chloro-6-iodohept-6-en-1-ol may involve large-scale halogenation processes using chlorine and iodine sources The reaction is carefully controlled to ensure the correct placement of halogen atoms and to minimize by-products
Análisis De Reacciones Químicas
Types of Reactions
®-4-Chloro-6-iodohept-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the double bond to a single bond.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-4-Chloro-6-iodohept-6-en-1-ol can be used to develop new pharmaceuticals. Its halogen atoms and hydroxyl group provide sites for further modification, potentially leading to compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4-Chloro-6-iodohept-6-en-1-ol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Chloro-6-bromohept-6-en-1-ol: Similar structure but with a bromine atom instead of iodine.
®-4-Chloro-6-fluorohept-6-en-1-ol: Contains a fluorine atom instead of iodine.
®-4-Chloro-6-iodohept-6-en-2-ol: The hydroxyl group is positioned at the second carbon instead of the first.
Uniqueness
®-4-Chloro-6-iodohept-6-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and interactions. The specific placement of the hydroxyl group also contributes to its distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H12ClIO |
|---|---|
Peso molecular |
274.53 g/mol |
Nombre IUPAC |
(4R)-4-chloro-6-iodohept-6-en-1-ol |
InChI |
InChI=1S/C7H12ClIO/c1-6(9)5-7(8)3-2-4-10/h7,10H,1-5H2/t7-/m1/s1 |
Clave InChI |
YAYMQIVCAYURNM-SSDOTTSWSA-N |
SMILES isomérico |
C=C(C[C@@H](CCCO)Cl)I |
SMILES canónico |
C=C(CC(CCCO)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
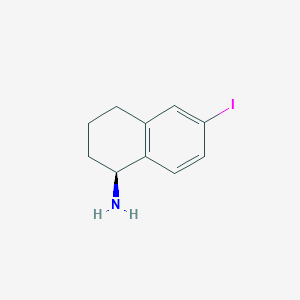
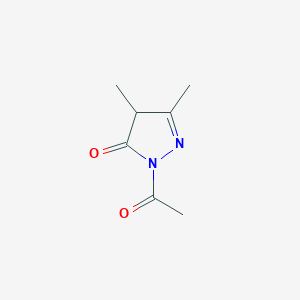
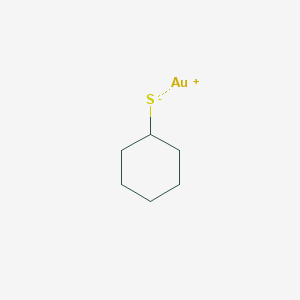
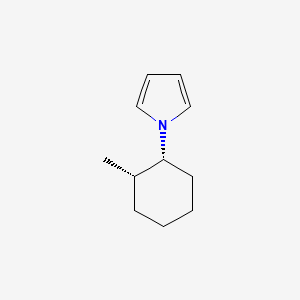
![2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
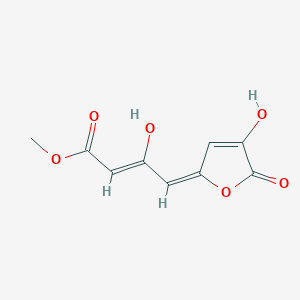
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
